![molecular formula C19H22N2O2S B2506381 (2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421468-46-3](/img/structure/B2506381.png)
(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound “(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a methoxy group, a pyridinyl group, a thioether group, and a piperidinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis route and reaction conditions .Chemical Reactions Analysis
This compound, like many organic molecules, would be expected to undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Molecular Structure and Synthesis
- Crystal and Molecular Structure Analysis : A study on the crystal and molecular structure of a closely related compound, focusing on spectroscopic characterization and X-ray diffraction (XRD) analysis, suggests applications in material science and molecular engineering (Lakshminarayana et al., 2009).
- Three-component Synthesis : The synthesis of novel pyridine derivatives using a three-component reaction at room temperature, yielding insights into new synthetic methodologies for complex molecules (Wu Feng, 2011).
Antimicrobial Activity
- New Pyridine Derivatives : The antimicrobial activity of new pyridine derivatives indicates potential applications in developing antimicrobial agents and understanding the structure-activity relationships in medicinal chemistry (Patel et al., 2011).
Material Science
- Low Cost Emitters with Large Stokes' Shift : The synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating applications in creating luminescent materials for various technological applications (Volpi et al., 2017).
Molecular Docking and Computational Analysis
- Structural, Molecular Docking, and Hirshfeld Surface Analysis : Research involving molecular docking and Hirshfeld surface analysis of a synthesized compound, providing a basis for drug discovery and design through computational chemistry (Lakshminarayana et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-7-3-2-6-16(17)19(22)21-12-9-15(10-13-21)14-24-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMMPIPZLEMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone |
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